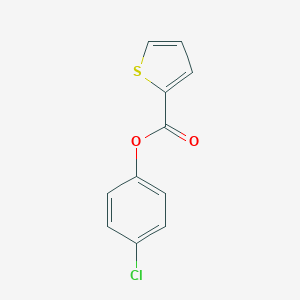

4-chlorophenyl thiophene-2-carboxylate

Beschreibung

4-Chlorophenyl thiophene-2-carboxylate is a heterocyclic ester featuring a thiophene ring substituted at the 2-position with a carboxylate group esterified to a 4-chlorophenyl moiety. This compound is synthesized via reactions between thiophene-2-carbonyl chloride and 4-chlorophenol derivatives under basic conditions, as evidenced by methods analogous to those in and . The 4-chlorophenyl group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in antimicrobial and insecticidal contexts .

Eigenschaften

IUPAC Name |

(4-chlorophenyl) thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDSCYYKAZNOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-chlorophenyl thiophene-2-carboxylate can be synthesized through the esterification of 2-thiophenecarboxylic acid with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under anhydrous conditions and at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the esterification process mentioned above, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chlorophenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include substituted thiophenecarboxylic acid esters.

Oxidation Reactions: Products include thiophene sulfoxides or sulfones.

Reduction Reactions: Products include thiophenecarboxylic alcohols.

Wissenschaftliche Forschungsanwendungen

4-chlorophenyl thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chlorophenyl thiophene-2-carboxylate depends on the specific application and reaction. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Physicochemical Data

†Estimated based on analogs in and .

*LogP calculated using ChemDraw software.

Biologische Aktivität

4-Chlorophenyl thiophene-2-carboxylate is a compound that has garnered attention in various fields of biological research due to its promising biological activities, particularly in antimicrobial and anticancer applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant interactions with various biomolecules, influencing several biochemical pathways. Research indicates that thiophene derivatives, including this compound, possess antimicrobial properties by inhibiting the growth of specific microbial species. For instance, studies have shown that these compounds can disrupt microbial enzyme functions, leading to their antimicrobial effects .

Cellular Effects

The compound influences numerous cellular processes:

- Cell Signaling : It modulates key signaling pathways that affect cellular metabolism and gene expression.

- Cellular Excitability : Thiophene derivatives can impact voltage-gated sodium channels, altering cellular excitability and signaling pathways.

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit tubulin polymerization with an IC50 value comparable to established anticancer agents like CA-4 .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several critical interactions:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting normal cellular functions. This is particularly evident in its ability to inhibit microbial enzymes, contributing to its antimicrobial properties.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of microtubule dynamics and disruption of normal cellular processes .

Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated significant cytotoxicity with varying IC50 values across different cell lines, suggesting a strong potential for this compound as an anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.140 |

| NCI-H460 | 0.160 |

| SF-268 | 0.150 |

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was evaluated against multi-drug resistant strains of bacteria. The results showed promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth compared to standard antibiotics.

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| XDR Salmonella Typhi | 3.125 |

| E. coli | 6.250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.